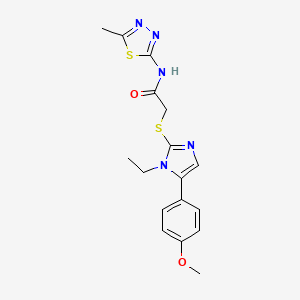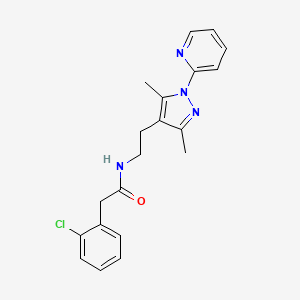![molecular formula C11H16O3 B2936294 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one CAS No. 1440962-12-8](/img/structure/B2936294.png)
8,11-Dioxadispiro[3.2.4.2]tridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11-Dioxadispiro[3.2.4.2]tridecan-2-one is a chemical compound with the CAS Number: 1440962-12-8 . It has a molecular weight of 196.25 and a molecular formula of C11H16O3 . It appears as a light yellow liquid .
Physical And Chemical Properties Analysis
8,11-Dioxadispiro[3.2.4.2]tridecan-2-one has a molecular weight of 196.25 and a molecular formula of C11H16O3 . It appears as a light yellow liquid . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Chemical Properties and Structural Analysis
- Orthocarbonic Acid Esters : The dispiro compound, similar to 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, is studied for its role as an asymmetric orthocarbonic acid ester. This study highlights the bond lengths at the orthoester center, with a focus on the impact of steric strain from aliphatic components (Betz & Klüfers, 2007).
Synthesis and Reactivity
Synthesis of Related Compounds : The synthesis of compounds similar to 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, such as 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, is explored. This research provides insights into methods of synthesizing dispiro compounds, including cycloaddition reactions and oxidation processes (Kakiuchi et al., 1980).
Cytotoxic Activity : Studies on compounds structurally related to 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one, such as those isolated from Amomum aculeatum, show significant cytotoxic activity against cancer cell lines, revealing potential therapeutic applications (Salim et al., 2007).
Chemical Reactions and Transformations
Reactivity and Transformations : Research into the reactivity of similar dispiro compounds, like the reaction of substituted tetraazadispiro[4.1.4.2]trideca-dienes with chlorine, sheds light on the chemical behavior and potential transformations of dispiro compounds (Molchanov et al., 2008).
Structural Studies and Antimalarial Activity : Studies on methyl-substituted dispiro-1,2,4,5-tetraoxanes, related to dispiro compounds, explore the correlations between structural characteristics and antimalarial activity. This research is crucial for understanding the medicinal potential of these compounds (McCullough et al., 2000).
Novel Compound Isolation and Analysis
- Isolation of Novel Compounds : The isolation of new compounds with dispiro structures from natural sources, such as tsavoenones from the lichen Parmotrema tsavoense, highlights the diversity of dispiro compounds in nature and their potential applications (Duong et al., 2018).
Safety and Hazards
properties
IUPAC Name |
8,11-dioxadispiro[3.2.47.24]tridecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDRCIGJTJWCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CC(=O)C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)


![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B2936221.png)
![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)


![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936227.png)
![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)
![N-[cyano(oxolan-3-yl)methyl]-2-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2936233.png)
![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)